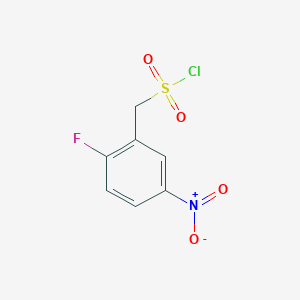
2-Methyl-3-(3-(methylthio)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(3-(methylthio)phenyl)propanoic acid is an organic compound with a molecular formula of C11H14O2S It is a derivative of propanoic acid, featuring a methylthio group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(3-(methylthio)phenyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-(methylthio)benzaldehyde with methyl iodide in the presence of a base, followed by oxidation to form the corresponding carboxylic acid. Another method includes the use of Suzuki-Miyaura coupling reactions to form the carbon-carbon bonds between the phenyl and propanoic acid moieties .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing readily available starting materials and efficient catalytic processes. The use of environmentally benign reagents and conditions is often prioritized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(3-(methylthio)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
2-Methyl-3-(3-(methylthio)phenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed transformations and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism by which 2-Methyl-3-(3-(methylthio)phenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the methylthio group can affect the compound’s reactivity and binding affinity to molecular targets, thereby modulating its biological activity .
Similar Compounds:
2-Methyl-3-phenylpropanoic acid: Lacks the methylthio group, resulting in different chemical and biological properties.
3-(Methylthio)propanoic acid: Lacks the phenyl ring, leading to distinct reactivity and applications.
2-Methyl-3-(4-methylthio)phenyl)propanoic acid: Similar structure but with the methylthio group in a different position on the phenyl ring, affecting its chemical behavior .
Uniqueness: this compound is unique due to the specific positioning of the methylthio group on the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other related compounds and contributes to its versatility in various scientific and industrial contexts.
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-methyl-3-(3-methylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O2S/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13) |
InChI Key |
IMWCTCWHCBCPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)SC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





